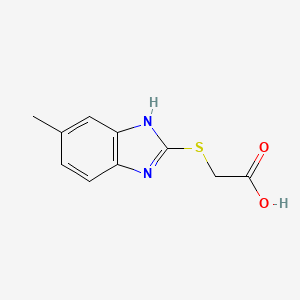

(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

描述

Infrared Spectroscopy (IR)

Key IR absorptions include:

Nuclear Magnetic Resonance (NMR)

¹H-NMR (DMSO-d₆, 300 MHz) :

- δ 1.92 ppm : Singlet for methyl group (3H, CH₃).

- δ 3.23 ppm : Triplet for methylene protons adjacent to sulfur (2H, -SCH₂-).

- δ 7.06–7.50 ppm : Multiplet for aromatic protons (4H, benzimidazole).

¹³C-NMR :

- δ 12.52 ppm : Methyl carbon.

- δ 149.3 ppm : Imine carbon

属性

IUPAC Name |

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6-2-3-7-8(4-6)12-10(11-7)15-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINCCLNWCUYMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350650 | |

| Record name | (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27231-37-4 | |

| Record name | (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzimidazoles is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid has shown promising potential in drug development due to its biological activities:

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant antibacterial and antifungal properties, making them suitable candidates for treating infections .

- Anticancer Properties : Research has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .

Biological Applications

The compound's interaction with biological systems has been explored extensively:

- Mechanism of Action : It is believed to inhibit specific enzymes or pathways involved in disease progression, particularly in cancer and microbial infections .

- Targeted Drug Delivery : Its structural features allow it to act as a carrier for targeted delivery of therapeutic agents, enhancing treatment efficacy while minimizing side effects .

Industrial Applications

In addition to medicinal uses, this compound finds applications in various industrial processes:

- Catalysis : Utilized as a catalyst in organic reactions, facilitating the formation of complex molecules with higher efficiency .

- Material Science : Its unique properties are being investigated for the development of new materials, including polymers and coatings that require specific chemical characteristics .

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | References |

|---|---|---|---|

| Antibacterial | E. coli | 15 | |

| Antifungal | C. albicans | 20 | |

| Anticancer | HeLa Cells | 10 |

Table 2: Synthesis Methods

| Step | Reagents Used | Conditions |

|---|---|---|

| Benzimidazole Formation | o-phenylenediamine, formic acid | Acidic conditions |

| Sulfanyl Group Introduction | Thiourea or thiosemicarbazide | Moderate temperature |

| Acetamide Formation | Acetic anhydride or acetyl chloride | Room temperature |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at low concentrations, supporting its potential as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against resistant strains of bacteria. The results demonstrated effective inhibition at concentrations lower than traditional antibiotics, highlighting its potential role in combating antibiotic resistance .

作用机制

The mechanism of action of (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The sulfanyl-acetic acid group can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid with related derivatives:

Key Observations :

- Substituent Effects: Methyl vs. Dimethyl Substitution: The 5,6-dimethyl analog (248.29 g/mol) exhibits increased lipophilicity, which may enhance tissue absorption but could also elevate toxicity risks . Sulfonyl vs. Sulfanyl: Replacement of the sulfanyl group with a methylsulfonyl group (254.26 g/mol) introduces a strong electron-withdrawing moiety, likely improving stability and enzyme interaction .

Antitumor Potential

- Derivatives with chloro and methyl substituents, such as MK-3903, demonstrate significant antitumor activity via AMP-activated protein kinase (AMPK) activation. The biphenyl and chloro groups in MK-3903 enhance target binding, suggesting that the 5-methyl group in the target compound may be optimized for similar interactions .

- Compounds synthesized in , including chloro-substituted benzimidazoles, show antitumor efficacy in preliminary evaluations, highlighting the importance of substituent positioning for activity .

Solubility and Pharmacokinetics

生物活性

(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid (CAS 27231-37-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2S. It features a benzoimidazole core, which is known for its diverse biological activities, particularly in the development of pharmaceuticals.

Biological Activity Overview

Research indicates that derivatives of benzoimidazole, including this compound, exhibit several pharmacological properties:

- Antimicrobial Activity : Studies have demonstrated that compounds with a benzoimidazole scaffold possess significant antibacterial and antifungal properties. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : Research has indicated that benzoimidazole derivatives can inhibit cancer cell proliferation. Notably, some studies have reported cytotoxic effects against various cancer cell lines .

- Neuroprotective Effects : There is emerging evidence that compounds like this compound may act as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter breakdown, thereby enhancing cholinergic signaling .

- Protein Binding : The presence of sulfur in the structure allows for interactions with thiol groups in proteins, potentially modifying their activity .

- Halogen Bonding : Although not directly applicable to this compound, similar benzoimidazole derivatives have shown enhanced binding affinity through halogen bonding mechanisms .

Antimicrobial Activity Study

A study evaluated the antibacterial efficacy of synthesized benzoimidazole derivatives, including this compound. The results indicated:

| Compound | Concentration (µg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| Control (Gentamycin) | 100 | 30 |

| This compound | 10 | 20 |

| Other Derivatives | Varies | 15 - 25 |

The compound exhibited significant antibacterial activity comparable to the standard drug at higher concentrations .

Anticancer Activity Study

Another pivotal study focused on the anticancer properties of various benzoimidazole derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Control (Doxorubicin) | MCF7 | 0.5 |

| This compound | MCF7 | 10 |

| Other Derivatives | Varies | 5 - 15 |

These findings suggest that while the compound has promising anticancer activity, it may require further optimization for improved efficacy .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid and its derivatives?

- Methodology : The compound is synthesized via solvent-free reductive amination or condensation reactions. For example, intermediate 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide is prepared by refluxing methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute alcohol, followed by purification via TLC and recrystallization . Derivatives can be synthesized by reacting this intermediate with aldehydes under reflux conditions. Acetic acid is often used as a solvent or catalyst in such reactions .

Q. How is the structural characterization of this compound performed?

- Methodology : X-ray crystallography (using SHELX programs for refinement ), NMR, and IR spectroscopy are standard. For example, crystal structures of related benzimidazole derivatives are resolved via SHELXL, which refines high-resolution data to confirm bond lengths and angles . NMR (¹H/¹³C) and IR confirm functional groups like sulfanyl and acetic acid moieties .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodology : Receptor-binding assays (e.g., AMPA receptor antagonism studies, as seen in structurally similar compounds ), cytotoxicity assays (MTT or SRB), and enzyme inhibition studies. For antitumor evaluation, derivatives are tested against cancer cell lines, with IC₅₀ values calculated using dose-response curves .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodology : Accelerated stability studies in buffers (pH 1–12) at 25–60°C, monitored via HPLC or UV-Vis spectroscopy. Degradation products are identified using LC-MS .

Advanced Research Questions

Q. How can researchers address contradictions in synthesis yields or biological activity data?

- Methodology : Variability in yields may arise from reaction conditions (e.g., solvent, catalyst). For example, using Na₂S₂O₅ in DMF versus acetic acid reflux can alter benzimidazole ring formation efficiency . Systematic optimization via Design of Experiments (DoE) or response surface methodology helps identify critical factors. Conflicting bioactivity data (e.g., receptor affinity vs. cytotoxicity) may reflect substituent effects, requiring SAR studies .

Q. What computational methods support the rational design of derivatives?

- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like AMPA receptors . DFT calculations optimize geometry and electronic properties, while MD simulations assess stability in biological matrices. SHELX-refined crystal structures provide accurate starting models .

Q. How are structure-activity relationships (SAR) determined for derivatives?

- Methodology : Synthesize analogs with varying substituents (e.g., alkyl, halogens) on the benzimidazole or acetic acid moieties. Test for activity against defined targets (e.g., tumor cells, enzymes) and correlate with steric/electronic parameters (Hammett constants, logP) . Example: Ethyl 2-{4-methylphenylthio}acetate derivatives show enhanced antitumor activity compared to methyl analogs .

Q. What experimental frameworks assess environmental fate and ecotoxicity?

- Methodology : Follow protocols from Project INCHEMBIOL :

- Environmental distribution : Measure solubility, logKow, and soil sorption coefficients.

- Degradation : Conduct abiotic (hydrolysis, photolysis) and biotic (microbial) studies.

- Ecotoxicity : Use model organisms (e.g., Daphnia magna, algae) for acute/chronic toxicity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。